LogP: N-Benzyl vs. Unsubstituted 2-Amino Analog
The N-benzyl substituent in the target compound substantially increases lipophilicity. The computed LogP for N-benzyl-4,5-diphenyl-1,3-oxazol-2-amine is 5.04 . In contrast, the unsubstituted 2-amino-4,5-diphenyloxazole (CAS 33119-63-0) exhibits an XLogP3-AA of 3.3 [1] and an ACD/LogP of 2.88 . This represents a LogP increase of approximately 1.7–2.2 log units attributable solely to the N-benzyl group, indicating markedly higher hydrophobicity and predicted membrane partitioning for the target compound.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.04 |
| Comparator Or Baseline | 2-Amino-4,5-diphenyloxazole (CAS 33119-63-0): XLogP3-AA = 3.3; ACD/LogP = 2.88 |
| Quantified Difference | ΔLogP = +1.74 to +2.16 (target minus comparator) |
| Conditions | In silico prediction: target LogP from ChemSrc; comparator XLogP3-AA from PubChem (release 2025.09.15); ACD/LogP from ChemSpider |
Why This Matters
A LogP shift of ~2 units has profound implications for passive membrane permeability, plasma protein binding, and volume of distribution; procurement decisions for cell-based assays or in vivo studies must account for these physicochemical differences.
- [1] PubChem. 2-Amino-4,5-diphenyloxazole (CID 188210). XLogP3-AA = 3.3. https://pubchem.ncbi.nlm.nih.gov/compound/33119-63-0 (accessed 2026-04-28). View Source
